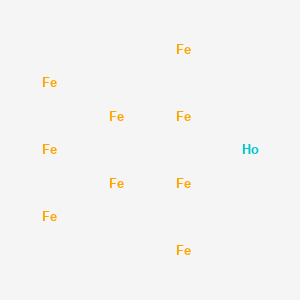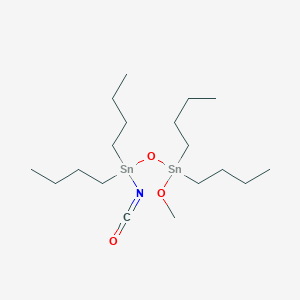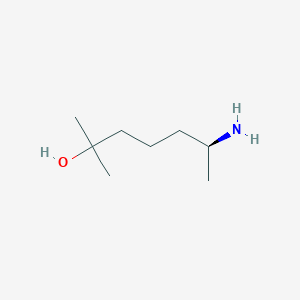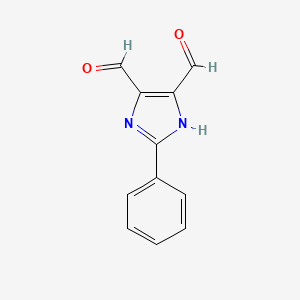
Hexafluorooxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluorooxepine is a fluorinated heterocyclic compound characterized by the presence of six fluorine atoms and an oxepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexafluorooxepine can be synthesized through several methods. One common approach involves the fluorination of oxepine derivatives using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure the safety and efficiency of the reaction. The resulting product is then purified through distillation or recrystallization techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Hexafluorooxepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of hexafluorooxepinone.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of hexafluorooxepanol.
Substitution: Nucleophilic substitution reactions can occur with this compound, where nucleophiles such as amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; mild to moderate temperatures.
Major Products:
Oxidation: Hexafluorooxepinone.
Reduction: Hexafluorooxepanol.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Hexafluorooxepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems. This compound derivatives are used as probes in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of hexafluorooxepine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. This compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
Hexafluorooxepine can be compared with other fluorinated heterocyclic compounds, such as:
Hexafluorobenzene: Similar in terms of fluorine content but differs in the ring structure, leading to different chemical properties and reactivity.
Hexafluoropropanol: Another fluorinated compound with distinct physical and chemical properties, used in different applications.
Hexafluorocyclohexane: Shares the high fluorine content but has a different ring structure, affecting its reactivity and applications.
Uniqueness: this compound’s unique combination of an oxepine ring and six fluorine atoms gives it distinct chemical properties, such as high stability and reactivity. This makes it valuable in various scientific and industrial applications, setting it apart from other fluorinated compounds.
Propiedades
Número CAS |
129193-79-9 |
|---|---|
Fórmula molecular |
C6F6O |
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
2,3,4,5,6,7-hexafluorooxepine |
InChI |
InChI=1S/C6F6O/c7-1-2(8)4(10)6(12)13-5(11)3(1)9 |
Clave InChI |
JFRRJCRDDYUGMX-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(OC(=C1F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)

![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)




![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)


![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
